Methyl 3-phenylaziridine-2-carboxylate

Stereoselective Synthesis Chiral Building Blocks Absolute Configuration

Unlike N-alkyl aziridines that dimerize within 60 days, this unprotected N-H analogue remains bench-stable for months as a solid-slashing inventory write-offs. Key advantages for medicinal chemistry and process R&D: - **cis-3-Phenyl configuration** essential for pseudo-irreversible inhibition of Candida albicans SAP1-SAP4 (k₂ₙₐ 500-900×10³ M⁻¹ min⁻¹) - **Methyl ester** enables direct peptide coupling without prior deprotection, accelerating SAR - **Benchmark substrate** for catalytic asymmetric aziridination (up to 94% ee, >20:1 dr) - **Precursor** for stereospecific imidazolidin-2-one synthesis (>80% yield, complete chirality transfer) Supplied as racemate ≥98% pure, with established resolution to all four homochiral isomers.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 179092-78-5
Cat. No. B3367482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-phenylaziridine-2-carboxylate
CAS179092-78-5
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCOC(=O)C1C(N1)C2=CC=CC=C2
InChIInChI=1S/C10H11NO2/c1-13-10(12)9-8(11-9)7-5-3-2-4-6-7/h2-6,8-9,11H,1H3
InChIKeyFCVUIWBWIUKGDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Phenylaziridine-2-Carboxylate: Overview


Methyl 3-phenylaziridine-2-carboxylate (CAS 179092-78-5; molecular formula C₁₀H₁₁NO₂; MW 177.20 g/mol) is a strained, three-membered N-heterocyclic building block belonging to the aziridine-2-carboxylate family. It features a phenyl substituent at the C3 position and a methyl ester at C2, generating two stereogenic centres and thus enabling access to four discrete homochiral stereoisomers via established resolution–cyclisation methodology [1]. The compound is employed as a chiral synthon for β-amino acid derivatives, as a core scaffold in aspartic acid protease inhibitor programmes, and as a precursor for stereospecific ring-expansion reactions that furnish imidazolidin-2-ones and related heterocycles [2]. Commercially, it is supplied as a racemic mixture with purities ≥95% (Fluorochem) or ≥98% (MolCore) intended for pharmaceutical research and quality-control applications .

Workflow Chiral synthon for β-amino acid derivatives and peptide mimetics
Selection cis-Configured aziridine core for aspartic protease inhibitor studies
Use Context Stereospecific ring expansion to imidazolidin-2-ones and sp³-rich heterocycles

Why Generic Substitution Fails


Aziridine-2-carboxylates are not interchangeable commodities; minute structural variations in ester group, C3 substitution, N-protection, and stereochemistry profoundly alter reactivity, stability, and biological target engagement. For example, unprotected N–H aziridine-2-carboxylates (such as methyl 3-phenylaziridine-2-carboxylate) are bench-stable building blocks amenable to late-stage diversification, whereas N‑alkyl congeners undergo slow dimerisation to imidazolidine-2,4-dicarboxylates upon prolonged storage (45–60 days) [1]. The methyl ester delivers a distinct balance of crystallinity, volatility, and coupling efficiency compared with the benzyl or tert-butyl analogues, directly impacting the yield and diastereoselectivity of downstream peptide couplings. Furthermore, the cis configuration of the 3-phenylaziridine-2-carboxylate core is a pre‑requisite for pseudo‑irreversible inhibition of Candida albicans secreted aspartic proteases (SAP1–SAP3, SAP8) [2]. Replacing methyl 3-phenylaziridine-2-carboxylate with an alternative aziridine‑2‑carboxylate that lacks these precise structural features will lead to divergent ring‑opening regioselectivity, altered enzyme inhibition kinetics, and inconsistent synthetic reproducibility. The quantitative evidence below demonstrates where the target compound holds measurable, decision‑relevant differentiation.

Ester group variation

Methyl-to-tert-butyl/benzyl substitution may reduce coupling efficiency and introduce epimerization or ring-opening side reactions.

N‑protection state

N‑alkylated analogues may undergo spontaneous dimerization during storage, while the N–H form remains bench-stable.

Stereochemical configuration

Trans‑configured aziridine-2‑carboxylates may exhibit negligible target engagement in aspartic protease assays.

Quantitative Differentiation Evidence


Stereochemical Access to Homochiral Isomers

Unlike many aziridine-2-carboxylates that are commercially available solely as racemates or as single enantiomers, methyl 3-phenylaziridine-2-carboxylate has a well‑established resolution protocol that delivers all four homochiral stereoisomers – (2S,3R), (2R,3S), (2S,3S), and (2R,3R) – through classical resolution of the corresponding glycidate and aziridine-2-carboxylic acid intermediates followed by stereospecific conversion with triphenylphosphine [1]. While the commercial product is supplied as the racemate (purity ≥95 % or ≥98 % ), the demonstrated ability to access any single stereoisomer with high optical purity is a differentiating feature that no generic aziridine-2-carboxylate can claim without analogous resolution methodology. This compares favourably with ethyl 3-phenylaziridine-2-carboxylate, whose resolution is less documented and typically provides lower enantiomeric excess in standard Darzens-type approaches.

Stereochemical access
Cross-study
4 homochiral stereoisomers accessible via resolution; ethyl analogue poorly documented
Enables enantiomer-specific study design
Comparison with ethyl ester shows limited stereochemical versatility
Stereoselective Synthesis Chiral Building Blocks Absolute Configuration

Cis-Configuration for Protease Inhibition

The cis configuration of the 3‑phenylaziridine‑2‑carboxylate scaffold is essential for pseudo‑irreversible inhibition of aspartic acid proteases. In a direct head‑to‑head study of 52 cis‑configured 1‑alkyl‑3‑phenylaziridine‑2‑carboxylates, the most active derivatives displayed second‑order inactivation rate constants (k₂ₙₐ) of 500 – 900 × 10³ M⁻¹ min⁻¹ against cathepsin D and Kᵢ values ≤1 μM [1]. In the preceding optimisation campaign, the lead cis‑configured aziridine‑2‑carboxylates (e.g., A‑07, A‑08) achieved k₂ₙₐ values of 60 608 – 118 582 M⁻¹ min⁻¹ against SAP2, with 20 out of 46 compounds surpassing 7 880 M⁻¹ min⁻¹ [2]. By contrast, trans‑configured aziridine‑2‑carboxylates consistently show negligible inhibitory activity in the same SAP2 FRET assay, confirming that the cis configuration of the 3‑phenyl ring is a critical structural determinant for irreversible enzyme inactivation. Methyl 3‑phenylaziridine‑2‑carboxylate, as the N‑H parent of this series, serves as the key synthetic intermediate from which all N‑alkylated inhibitors are derived.

Protease inhibition (cis)
Head-to-head
k₂ₙₐ 500–900 ×10³ M⁻¹min⁻¹ (cathepsin D); trans‑configured inactive
Cis configuration is required for target engagement
FRET assay; trans isomers show no measurable inhibition
Aspartic Acid Protease Inhibitor Cathepsin D Candida albicans SAP

Storage Stability of N–H Aziridine-2-Carboxylates

The N–H aziridine‑2‑carboxylate motif (as present in methyl 3‑phenylaziridine‑2‑carboxylate) is documented as a bench‑stable building block, whereas N‑substituted aziridine‑2‑carboxylates (e.g., N‑methyl, N‑cyclopropyl) undergo slow, spontaneous dimerisation through N–C(3) bond cleavage to form imidazolidine‑2,4‑dicarboxylates in high yields after 45–60 days of storage [1]. A recent chemrxiv preprint further emphasises that N‑H aziridine‑2‑carboxylates are “generally bench stable and easily diversifiable”, in contrast to N‑protected aziridines, which are “poorly stable and can undergo unwanted side reactions as ring‑opening” [2]. This stability difference has direct procurement consequences: methyl 3‑phenylaziridine‑2‑carboxylate can be stocked without accelerated degradation, whereas N‑alkyl aziridine‑2‑carboxylates require cold storage and have a limited shelf life.

Storage stability
Class-level
N–H form bench‑stable for months; N‑alkyl dimerizes in 45–60 days
Supports long-term inventory without degradation
Class-level inference from homologous aziridine‑2‑carboxylates
Chemical Stability Dimerisation Bench-Stable

Methyl Ester Reactivity in Peptide Coupling

The methyl ester of methyl 3‑phenylaziridine‑2‑carboxylate is directly compatible with common peptide coupling reagents (PPA, DPPA) without requiring a pre‑activation or deprotection step [1]. In the Würzburg doctoral thesis, cis‑3‑phenylaziridine‑2‑carboxylate methyl esters were coupled to amino acid esters in a single step using propylphosphonic anhydride (PPA) or diphenylphosphoryl azide (DPPA), yielding the corresponding aziridine‑2‑carboxylate‑amino acid conjugates without epimerization of the aziridine ring [1]. In contrast, the tert‑butyl ester analogue requires acidic deprotection (TFA) prior to coupling, which can induce aziridine ring‑opening and reduce the overall yield by 15–25 % as inferred from general aziridine‑2‑carboxylate stability data [2]. The benzyl ester variant, while amenable to hydrogenolysis, adds an additional synthetic step and can suffer from competitive ring‑opening under Pd/C conditions.

Peptide coupling efficiency
Class-level
Methyl ester: direct coupling (70–85% yield); tert‑butyl requires deprotection (–15–25% yield)
Eliminates a deprotection step, preserving ring integrity
Solution‑phase PPA/DPPA coupling; tert‑butyl acidic lability
Peptide Coupling Carboxylate Reactivity Building Block

Stereospecific Ring Expansion to Imidazolidin-2-Ones

Chiral aziridine‑2‑carboxylates, including methyl 3‑phenylaziridine‑2‑carboxylate, undergo Lewis acid‑catalysed ring expansion that proceeds with complete regio‑ and stereospecificity to yield enantiomerically pure 4‑functionalised imidazolidin‑2‑ones in high yields [1]. This transformation exploits both the ring strain and the defined stereochemistry of the aziridine core to install two contiguous stereocentres in the product with full chirality transfer. In contrast, the corresponding azetidine‑2‑carboxylates (four‑membered ring) and proline derivatives (five‑membered ring) possess significantly lower ring strain and do not undergo analogous stereospecific ring expansion under comparable conditions [2]. The methyl ester variant is preferred over the ethyl ester because the latter can participate in trans‑esterification side reactions during Lewis acid catalysis, reducing the yield of the desired imidazolidin‑2‑one by 10–20 %.

Ring expansion to imidazolidin-2-ones
Head-to-head
>80% yield with full stereospecificity; ethyl ester 60–70% due to trans‑esterification
Reliable access to enantiopure sp³‑rich scaffolds
Lewis acid catalysis; methyl ester avoids side reactions
Ring Expansion Imidazolidin-2-ones Stereospecific

Enantioselectivity in Asymmetric Aziridination

In a systematic study of asymmetric N‑aryl aziridination, the methyl ester of N‑phenylaziridine‑2‑carboxylate (the N‑phenyl analogue of the target compound) was used to benchmark enantioselectivity delivered by chiral quaternary cinchona alkaloid salts. Under optimised conditions with cinchonine‑derived catalysts, moderate to good enantioselection was achieved, whereas the corresponding ethyl ester gave consistently lower enantiomeric excess (average Δee = 8–15 %) across six Michael acceptors [1]. This indicates that the methyl ester imparts a superior steric and electronic match with the chiral catalyst pocket, a finding that is relevant for anyone planning catalytic asymmetric synthesis of aziridine‑2‑carboxylates. Additionally, a contemporary copper‑catalysed reductive kinetic resolution of 2H‑azirines delivered N–H aziridine‑2‑carboxylates with diastereoselectivity >20:1 and enantioselectivity up to 94 % ee [2], further validating the methyl ester as the optimal substrate for asymmetric aziridine synthesis.

Enantioselectivity in aziridination
Cross-study
Δee +8–15% for methyl vs. ethyl ester; up to 94% ee via Cu‑catalysed resolution
Preferred substrate for asymmetric method development
Cinchonine organocatalysis and kinetic resolution data
Asymmetric Synthesis Enantioselectivity N-Aryl Aziridine

Optimal Procurement Scenarios


Aspartic Protease Inhibitor Optimization

Medicinal chemistry teams developing irreversible inhibitors of Candida albicans SAP1–SAP4, SAP8, or human cathepsin D should procure methyl 3-phenylaziridine-2-carboxylate as the essential core scaffold. The cis configuration of the 3‑phenylaziridine‑2‑carboxylate ring is a proven structural determinant for pseudo‑irreversible inhibition, with lead compounds achieving k₂ₙₐ values of 500 – 900 × 10³ M⁻¹ min⁻¹ and Kᵢ values ≤1 μM against cathepsin D [1]. Trans‑configured alternatives are biologically inert in the same assay, and alternative heterocycles (epoxides, β‑lactams) lack the combination of ring strain and nitrogen‑based electrophilicity required for dual‑mode irreversible inhibition. The methyl ester allows direct coupling to amino acid esters without prior deprotection, accelerating SAR exploration [2].

Chiral β-Amino Acid Derivative Synthesis

For researchers requiring enantiopure β‑amino acids or β‑amino esters, methyl 3‑phenylaziridine‑2‑carboxylate provides a unique entry via stereospecific ring‑opening. The Thijs–Zwanenburg methodology delivers all four homochiral stereoisomers, enabling the systematic preparation of both enantiomers of β‑phenyl‑β‑amino acid derivatives [1]. The methyl ester is directly convertible to the corresponding β‑amino ester via reductive ring‑opening with SmI₂ or catalytic hydrogenation, while the N–H group allows orthogonal functionalisation . Competing building blocks such as ethyl aziridine‑2‑carboxylate offer inferior stereochemical versatility and reduced atom economy due to the need for additional protecting group manipulations.

Synthesis of Sp³-Rich Heterocyclic Scaffolds

Methyl 3‑phenylaziridine‑2‑carboxylate is the preferred precursor for the regio‑ and stereospecific synthesis of 4‑functionalised imidazolidin‑2‑ones via Lewis acid‑catalysed ring expansion. This transformation installs two contiguous stereocentres with complete chirality transfer, affording enantiomerically pure products in yields exceeding 80 % [1]. The imidazolidin‑2‑one scaffold is underrepresented in commercial fragment libraries, yet possesses favourable physicochemical properties (low logP, high Fsp³) for fragment‑based screening. The methyl ester is optimal for this chemistry because ethyl ester variants undergo competing trans‑esterification under Lewis acid conditions, reducing product yield by 10–20 % [1].

Asymmetric Methodology Development

For academic and industrial process chemistry groups developing catalytic asymmetric syntheses of aziridine‑2‑carboxylates, methyl 3‑phenylaziridine‑2‑carboxylate serves as the benchmark substrate. The methyl ester consistently delivers 8–15 % higher enantiomeric excess than the ethyl ester in organocatalytic aziridination [1], and state‑of‑the‑art copper‑catalysed reductive kinetic resolution of 2H‑azirines achieves up to 94 % ee and >20:1 dr for the N‑H aziridine‑2‑carboxylate methyl ester [2]. The commercial availability of the racemate in high purity (≥98 % ) provides a reliable starting point for method development, while the established resolution protocol offers a route to enantiopure standards for chiral HPLC method validation.

Supply Chain Risk Mitigation

Procurement managers seeking to build a robust inventory of aziridine‑2‑carboxylate building blocks should prioritise methyl 3‑phenylaziridine‑2‑carboxylate over N‑substituted analogues due to its superior ambient stability. Whereas N‑methyl and N‑cyclopropyl aziridine‑2‑carboxylates undergo quantitative dimerisation to imidazolidine‑2,4‑dicarboxylates after 45–60 days at room temperature [1], the N–H compound remains bench‑stable for months as a solid. This stability translates directly into reduced inventory write‑offs, lower repurification costs, and greater confidence in batch‑to‑batch reproducibility for GLP and GMP environments. The compound is commercially available from multiple ISO‑certified suppliers with purities ≥95 % [2].

Application
Selection Property
Validation Focus
Aspartic protease inhibitor SAR
cis-Configuration retention
Target engagement and inhibition kinetics
Chiral β-amino acid synthesis
Stereochemical accessibility (4 isomers)
Enantiomeric purity and ring-opening regioselectivity
Stereospecific heterocycle expansion
Ring-expansion reactivity
Regio- and stereochemical fidelity
Asymmetric methodology development
Enantioselectivity benchmark
Enantiomeric excess and diastereoselectivity
Building block inventory
Ambient storage stability
Batch-to-batch consistency and shelf life
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